molecular formula C11H15NO3S B2584000 3-(4-Methanesulfonylphenyl)oxolan-3-amine CAS No. 1873585-89-7

3-(4-Methanesulfonylphenyl)oxolan-3-amine

Cat. No.: B2584000
CAS No.: 1873585-89-7
M. Wt: 241.31
InChI Key: DUEGGTQFEUMKBM-UHFFFAOYSA-N
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Description

3-(4-Methanesulfonylphenyl)oxolan-3-amine is a high-purity chemical compound offered for research and development purposes. This oxolane-amine derivative features a methanesulfonyl (mesyl) group attached to a phenyl ring, a key structural motif known to influence the pharmacokinetic properties of molecules and often incorporated to modulate solubility and binding characteristics in medicinal chemistry programs . The molecular structure of this compound, with its fused oxolane (tetrahydrofuran) and amine groups, provides a three-dimensional, semi-rigid scaffold that is valuable for exploring novel chemical space. This makes it a potential intermediate or building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Researchers can leverage this compound to create more complex molecular architectures, especially those targeting biological pathways where the sulfonyl group can act as a key pharmacophore. This product is intended for use by qualified laboratory professionals. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the compound with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

3-(4-methylsulfonylphenyl)oxolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-16(13,14)10-4-2-9(3-5-10)11(12)6-7-15-8-11/h2-5H,6-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEGGTQFEUMKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2(CCOC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1873585-89-7
Record name 3-(4-methanesulfonylphenyl)oxolan-3-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methanesulfonylphenyl)oxolan-3-amine typically involves the reaction of 4-methanesulfonylphenyl derivatives with oxolane-3-amine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methanesulfonylphenyl)oxolan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Methanesulfonylphenyl)oxolan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Methanesulfonylphenyl)oxolan-3-amine involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, potentially resulting in therapeutic effects .

Comparison with Similar Compounds

The following analysis compares 3-(4-Methanesulfonylphenyl)oxolan-3-amine with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogs with Methanesulfonylphenyl Moieties

Acrylic Acid Derivatives

Compounds C2 , C3 , C4 , and C6 () are acrylic acid derivatives bearing a 4-methanesulfonylphenyl group. Key differences include:

  • C4: (E)-2-(4-Methanesulfonylphenyl)-3-(3-methoxy-4-hydroxy-5-bromophenyl)acrylic acid Melting point: 232.0°C–234.2°C HPLC retention: 10.093 min (methanol:water = 5:5, 0.06% acetic acid) Yield: 50% The bromo and methoxy substituents enhance steric bulk and polarity, contributing to higher melting points and retention times compared to simpler analogs .
  • C6 : Sodium (E)-2-(4-methanesulfonylphenyl)-3-(3-methoxy-4-hydroxyphenyl)acrylate
    • Exhibits a UV λmax blue shift (314 nm vs. 326 nm for A1), likely due to electronic effects of the sodium carboxylate group .
Ethyl Acrylate Derivatives
  • A5: Ethyl (E)-2-(4-methanesulfonylphenyl)-3-(3-methoxy-4-acetoxyphenyl)acrylate Melting point: 133.3°C–133.6°C HPLC retention: 11.282 min (methanol:water = 6:4) High yield (78%) suggests favorable synthetic accessibility compared to C4 .
Coumarin Derivatives
  • Compound 7: 8-(acetyloxy)-3-(4-methanesulfonylphenyl)-2-oxo-2H-chromen-7-yl acetate Demonstrates potent cytotoxicity (CC50 = 24 μM in A549 lung cancer cells) and selectivity (CC50 >100 μM in normal MRC-9 cells).

Comparison with Non-Methanesulfonyl Analogs

  • N-(4-chloro-2-methylphenyl)-2-methyloxolan-3-amine

    • Molecular weight: 225.72
    • The chloro and methyl groups introduce steric hindrance, which may reduce bioavailability compared to the methanesulfonyl analog .

Biological Activity

3-(4-Methanesulfonylphenyl)oxolan-3-amine is a synthetic compound that features a methanesulfonyl group attached to a phenyl ring and an oxolan (tetrahydrofuran) moiety. Its molecular formula is C11H15NO3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The unique structure of this compound suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The compound's structure can be represented as follows:

C11H15NO3S\text{C}_{11}\text{H}_{15}\text{N}\text{O}_{3}\text{S}

Biological Activity Overview

Research into the biological activity of this compound is limited; however, it can be inferred from the properties of similar sulfonamide derivatives that it may exhibit significant biological effects. The following sections explore potential activities based on structural similarities and known properties of related compounds.

Antimicrobial Activity

Many sulfonamide derivatives are known for their antibacterial properties . The methanesulfonyl group enhances electrophilicity, which may contribute to the compound's ability to interact with bacterial enzymes or cellular components. While specific studies on this compound are lacking, its structural analogs have shown promising antimicrobial effects against various pathogens.

Anticancer Activity

Sulfonamide compounds have also been investigated for their anticancer properties . The mechanism often involves the inhibition of specific enzymes critical for cancer cell proliferation. Although direct evidence for this compound is not available, its structural characteristics suggest it could potentially inhibit tumor growth by interfering with metabolic pathways in cancer cells.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, a comparison with structurally similar compounds can provide insights into its unique properties.

Compound NameStructure FeaturesUnique Aspects
4-MethylanilineAniline derivativeLacks cyclic ether; primarily aromatic
4-MethoxyphenylmethanolContains methoxy groupAlcohol functional group instead of amine
4-SulfamoylphenolSulfamoyl group attached to phenolContains sulfonamide functionality
2-(4-Methylphenyl)-2-morpholinoneMorpholine ring instead of oxolaneDifferent cyclic structure

This table illustrates how the unique combination of an oxolane ring and a methanesulfonyl group in this compound may impart distinct chemical and biological properties compared to its analogs.

The exact mechanism of action for this compound remains to be elucidated due to the lack of specific studies. However, compounds with similar functional groups often exert their effects through:

  • Inhibition of Enzymatic Activity : Many sulfonamide derivatives inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis.
  • Interference with Cell Signaling Pathways : Potential interactions with signaling molecules involved in cell growth and apoptosis could also be expected.

Case Studies and Research Findings

Currently, there are no published case studies specifically investigating the biological activity of this compound. Further research is necessary to establish its efficacy and safety profile in biological systems.

Q & A

Q. What are the key synthetic routes for preparing 3-(4-methanesulfonylphenyl)oxolan-3-amine?

The compound can be synthesized via ring-opening or cyclization reactions involving sulfonamide precursors. For example:

  • Stepwise approach : React 4-methanesulfonylphenylboronic acid with a tetrahydrofuran derivative (e.g., oxolan-3-amine) under Suzuki-Miyaura coupling conditions to introduce the aryl group .
  • Cyclization : Use sodium hypochlorite to oxidize hydrazone intermediates (similar to triazolo[4,3-a]pyridine synthesis), followed by purification via vacuum filtration and washing with methanol/water .
  • Salt formation : The free base can be converted to its hydrochloride salt under inert conditions for improved stability .

Q. How can the purity and structural identity of this compound be validated?

  • FTIR : Confirm the presence of sulfonyl (S=O, ~1350–1150 cm⁻¹) and amine (N–H, ~3300–3500 cm⁻¹) groups .
  • NMR : Use DMSO-d₆ as a solvent for ¹H/¹³C-NMR. Key signals include:
    • δ 3.81 ppm (s) : Methoxy protons (if present in analogs).
    • δ 7.06–7.92 ppm : Aromatic protons from the 4-methanesulfonylphenyl group .
  • HRMS : Validate the molecular ion peak (e.g., m/z calculated for C₁₁H₁₅NO₃S: 265.0776) with <2 ppm error .

Q. What are the critical stability considerations for this compound?

  • Storage : Store as a hydrochloride salt under an inert atmosphere (argon/nitrogen) at room temperature to prevent decomposition .
  • Light sensitivity : Protect from UV exposure due to the sulfonyl group’s potential photolytic degradation .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

  • Chiral chromatography : Use a Chiralpak® IA column with hexane/isopropanol (95:5) to separate racemic mixtures (e.g., rac-(3R,4R)-N-methyl derivatives) .
  • Crystallization : Co-crystallize with chiral resolving agents (e.g., tartaric acid) to isolate enantiopure forms .

Q. What strategies optimize regioselectivity in heterocyclic derivatives (e.g., triazolo or pyridazine analogs)?

  • Directed metalation : Use palladium catalysts to control coupling positions on the oxolan ring .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the 3-position of the oxolan ring .
  • Temperature control : Reactions at 0–5°C minimize side products during cyclization steps .

Q. How can computational modeling predict biological interactions of this compound?

  • Docking studies : Use Schrödinger Suite to model binding to sulfonylurea receptors (targets for diabetes therapeutics) .
  • DFT calculations : Calculate the electron-withdrawing effect of the methanesulfonyl group on the amine’s pKa (~8.5–9.0) .

Q. How to resolve contradictions in reported spectroscopic data for analogs?

  • Solvent standardization : Compare NMR data in consistent solvents (e.g., DMSO-d₆ vs. CDCl₃ can shift aromatic proton signals by 0.3–0.5 ppm) .
  • Isotopic labeling : Use ¹⁵N-labeled amines to distinguish overlapping NH signals in crowded spectra .

Methodological Challenges and Solutions

Challenge Solution Reference
Low yield in cyclizationAdd acetic acid as a catalyst to stabilize intermediates
Hydrolysis of sulfonyl groupAvoid aqueous workup; use anhydrous MgSO₄ for drying
Racemization during synthesisEmploy low-temperature (<10°C) reaction conditions

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